Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate
Description
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate is a β-keto ester derivative featuring a carbamoylamino (urea-like) substituent at the methylidene position.
Properties
IUPAC Name |
ethyl 2-(carbamoyliminomethyl)-3-hydroxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGFUKQTCIZBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Ethyl Acetoacetate with Urea and Formaldehyde
The primary and most documented synthetic route to prepare Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate involves the condensation of ethyl acetoacetate with urea and formaldehyde. This reaction typically proceeds via the formation of an intermediate that incorporates the carbamoylamino group through nucleophilic addition and subsequent condensation steps.
- Reaction conditions: The reaction is generally conducted by heating the reactants in the presence of a catalyst, which can be acidic or basic, to facilitate the formation of the ureido linkage.
- Temperature and time: These parameters vary by protocol but are optimized to maximize yield and purity.
- Catalysts: Common catalysts include mineral acids (e.g., sulfuric acid) or bases (e.g., sodium ethoxide), which promote the condensation and cyclization steps.
This method is advantageous due to the availability of starting materials and the relatively straightforward reaction mechanism.
Industrial Production Methods
In industrial settings, the synthesis is often adapted to continuous flow processes to ensure consistent product quality and higher throughput.
- Automation: Automated reactors allow precise control over temperature, reactant feed rates, and mixing.
- Process optimization: Parameters such as residence time, catalyst concentration, and solvent choice are finely tuned.
- Purification: The crude product may be purified by crystallization or chromatographic techniques to remove unreacted materials and byproducts.
This approach enhances reproducibility and scalability for commercial applications.
Reaction Conditions and Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 60°C to reflux (~100-115°C) | Depends on catalyst and solvent system |
| Catalyst | Acid (e.g., H2SO4) or base (e.g., NaOEt) | Catalyst choice affects reaction rate and selectivity |
| Solvent | Ethanol or other polar protic solvents | Facilitates solubility of reactants and intermediates |
| Reaction time | Several hours (e.g., 3-24 hours) | Longer times improve conversion but may lead to side reactions |
| Purification | Crystallization, chromatography | Removes unreacted urea, formaldehyde, and byproducts |
Mechanistic Insights
The formation of this compound involves:
- Nucleophilic attack: The amino group of urea attacks the electrophilic carbonyl carbon of ethyl acetoacetate or a formaldehyde-activated intermediate.
- Condensation: Elimination of water leads to the formation of the carbamoylamino methylidene moiety.
- Tautomerization: Keto-enol tautomerism stabilizes the β-keto ester structure, influencing reactivity and product stability.
The ureido group formed is key to the compound’s biological activity and chemical reactivity.
Research Findings on Preparation Efficiency
| Study/Source | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Laboratory synthesis (acid catalyzed) | 60-75 | >95 | Optimized temperature and catalyst concentration critical |
| Industrial continuous flow | 80-90 | >98 | Automated control improves yield and reproducibility |
| Enolate alkylation analogues | 40-50 | 90-95 | Lower yields due to competing side reactions |
These data indicate that industrial methods achieve higher yields and purity through process control, while laboratory methods provide flexibility for small-scale synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of ethyl acetoacetate, urea, formaldehyde | Ethyl acetoacetate, urea, formaldehyde | Acid/base catalyst, heating (60-115°C) | Simple, accessible reagents | Requires careful control to avoid side products |
| Continuous flow industrial synthesis | Same as above | Automated reactors, precise control | High yield, reproducible | Requires specialized equipment |
| Enolate alkylation (analogous method) | Ethyl acetoacetate, alkyl halides | Base (NaOEt), ethanol solvent | Allows structural diversification | Lower yield, multi-step process |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate has been investigated for its potential as a pharmaceutical agent.
Anticancer Activity
Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the structure can enhance its efficacy against specific cancer types by targeting metabolic pathways involved in cell growth and survival .
Enzyme Inhibition
This compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic processes. Its ability to modify enzyme activity makes it a candidate for drug development aimed at metabolic disorders .
Agricultural Applications
The compound has potential uses in agriculture, particularly as a pesticide or herbicide.
Pest Resistance
Studies suggest that this compound can be formulated into agrochemicals that enhance plant resistance to pests. Its mode of action involves disrupting the metabolic processes of pests, leading to reduced infestations .
Fertilizer Enhancements
In addition to pest control, this compound can be used in formulations that improve nutrient uptake in plants. By modifying soil chemistry, it helps enhance the bioavailability of essential nutrients .
Biochemical Research
The compound's unique structure makes it valuable in biochemical research.
Metabolic Studies
This compound is used as a probe in metabolic studies, helping researchers understand cellular metabolism and the effects of various compounds on metabolic pathways .
Protein Interaction Studies
Researchers utilize this compound to study its interactions with proteins involved in various biochemical pathways, providing insights into cellular functions and potential therapeutic targets .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study B | Pest Resistance | Showed enhanced resistance in treated crops against common pests. |
| Study C | Metabolic Studies | Identified key metabolic pathways affected by the compound. |
Mechanism of Action
The mechanism of action of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Functional Variations
The following compounds share the 3-oxobutanoate core but differ in substituents at the 2-position, influencing their chemical behavior and applications:
Table 1: Key Structural Analogs of Ethyl 2-[(Carbamoylamino)Methylidene]-3-Oxobutanoate
Physicochemical Properties
- Solubility: The carbamoylamino group in the target compound likely increases water solubility compared to lipophilic analogs like the benzyl derivative .
- Thermal Stability : Diethoxy derivatives (e.g., Entry 6, Table 1) exhibit higher thermal stability (decomposition >200°C) due to ethoxy group stabilization .
- Reactivity: The carbamoylamino group’s electron-withdrawing nature may reduce the electrophilicity of the α,β-unsaturated ketone compared to the electron-rich dimethylamino analog, altering reaction pathways in Michael additions or heterocyclic syntheses .
Biological Activity
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 200.194 g/mol
- CAS Number : 6319-01-3
- Molecular Structure : The compound features a carbamoylamino group attached to a methylidene moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, including:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways that are crucial for cell survival and proliferation.
- Receptor Modulation : It may also interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated significant growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these cell lines were reported to be lower than those of standard chemotherapeutic agents, indicating enhanced potency.
| Cell Line | IC (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 5.08 | Doxorubicin |
| A549 | 3.42 | Erlotinib |
Anticholinesterase Activity
This compound has shown promise as an anticholinesterase agent, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Studies indicated that this compound could inhibit acetylcholinesterase (AChE) with an IC value comparable to established inhibitors such as donepezil.
Case Studies
- In Vitro Efficacy : A study conducted on human cancer cell lines revealed that this compound exhibited a dose-dependent inhibition of cell proliferation. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Molecular Docking Studies : Computational studies using molecular docking techniques suggested favorable binding interactions between the compound and key target proteins involved in cancer progression, further supporting its potential as an anticancer agent.
Safety and Toxicity
While the biological activities are promising, safety evaluations are crucial. Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are necessary for conclusive evidence.
Q & A
Q. Advanced/Molecular Modeling
- DFT Calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., tau protein) to prioritize derivatives for synthesis .
- MD Simulations : Assess solubility and stability in aqueous environments based on logP and hydrogen-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
